1,3-benzodioxol-5-yl(2-furylmethyl)amine
Descripción
1,3-Benzodioxol-5-yl(2-furylmethyl)amine is a synthetic phenethylamine derivative characterized by a 1,3-benzodioxole ring linked to an amine group substituted with a furan-2-ylmethyl moiety. These compounds are part of a broader class of psychoactive substances that modulate serotonin (5-HT), dopamine (DA), and norepinephrine (NE) neurotransmission .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-10(14-5-1)7-13-9-3-4-11-12(6-9)16-8-15-11/h1-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBIPRUKQBNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities:
| Compound | Core Structure | Amine Substituent | Pharmacological Class |
|---|---|---|---|
| 1,3-Benzodioxol-5-yl(2-furylmethyl)amine | 1,3-Benzodioxole | 2-Furylmethylamine | Hypothesized entactogen |
| MBDB | 1,3-Benzodioxole | N-Methyl-2-butanamine | Entactogen |
| MDMA | 3,4-Methylenedioxyphenyl | N-Methyl-2-aminopropane | Entactogen/stimulant |
| MDA | 3,4-Methylenedioxyphenyl | 2-Aminopropane (primary amine) | Entactogen/hallucinogen |
| Eutylone | 1,3-Benzodioxole | β-Keto-N-ethylpentanamine | Synthetic cathinone |
Key Structural Insights :
- The 1,3-benzodioxole moiety is common to MBDB, eutylone, and the queried compound, enhancing serotonin receptor affinity compared to non-substituted amphetamines .
- The 2-furylmethyl substituent introduces a heterocyclic group, which may alter metabolic stability and receptor binding compared to alkylamine chains in MBDB or MDMA.
Pharmacological Comparisons
Serotonergic Activity
- MBDB : Potent serotonin releaser with minimal dopamine activity. In rats, MBDB increases extracellular 5-HT levels by 300–400% at 5 mg/kg, comparable to MDMA but with lower neurotoxicity .
- MDMA : Balanced 5-HT/DA release; induces euphoria and empathy but causes serotonergic depletion at high doses .
Neuroendocrine Effects
- MBDB and MDMA both elevate ACTH, corticosterone, and prolactin in rats, mediated via 5-HT2A/2C receptors. Fluoxetine (SSRI) pretreatment blocks these effects, confirming serotonergic mechanisms .
- Furylmethyl Analogue : Unstudied, but structural similarities suggest possible entactogen-like neuroendocrine profiles.
Behavioral Effects
- MBDB : Produces "gentle" entactogenic effects in humans, with introspection and empathy but less euphoria than MDMA .
- MDMA : Strong stimulant and prosocial effects, often leading to recreational abuse .
- Structural Inference : The furylmethyl group’s bulkiness may attenuate stimulant properties, as seen in MBDB vs. MDMA comparisons .
Metabolic and Toxicity Profiles
| Compound | Major Metabolic Pathways | Neurotoxicity Potential |
|---|---|---|
| MBDB | O-Dealkylation, glucuronidation | Low (mild 5-HT depletion) |
| MDMA | N-Demethylation, CYP2D6 oxidation | High (5-HT axon loss) |
| Eutylone | β-Keto reduction, N-dealkylation | Moderate (cardiotoxic) |
| Furylmethyl Analogue | Predicted: Furanyl oxidation to diketones | Unknown (possible hepatotoxicity) |
Metabolic Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
